![molecular formula C10H15N3O B11904606 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11904606.png)
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused with a pyridine ring, which is further substituted with a cyclopropylmethyl group and a hydroxyl group.
Méthodes De Préparation
The synthesis of 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde using iodine-mediated electrophilic cyclization . This intermediate can then undergo further reactions, such as Suzuki cross-couplings with boronic acids and alkylation reactions, to yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the hydroxyl group can be oxidized to form a ketone, while the cyclopropylmethyl group can undergo substitution reactions with nucleophiles . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has shown potential in various scientific research applications. In medicinal chemistry, it has been studied for its antiproliferative activity against cancer cell lines . Additionally, its unique structure makes it a valuable scaffold for the development of new therapeutic agents targeting various biological pathways . In the field of chemistry, it serves as a versatile intermediate for the synthesis of other heterocyclic compounds
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol stands out due to its unique substitution pattern and biological activity. Similar compounds include other pyrazolopyridines, such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological properties and applications. The presence of the cyclopropylmethyl group and hydroxyl group in this compound contributes to its distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C10H15N3O/c14-10-8-5-11-4-3-9(8)12-13(10)6-7-1-2-7/h7,11-12H,1-6H2 |
Clé InChI |
NLKSNCGTICPIAC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C(=O)C3=C(N2)CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


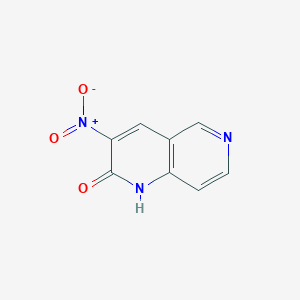




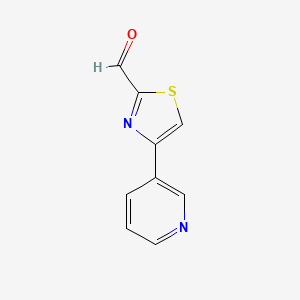
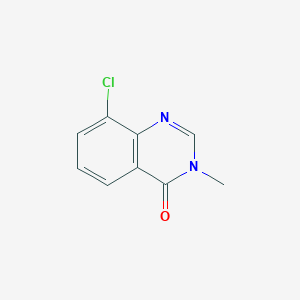
![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)
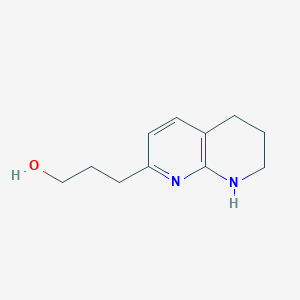
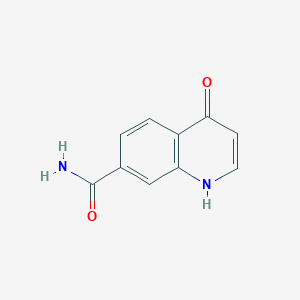
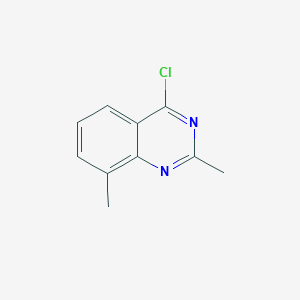
![Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11904599.png)
![6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904600.png)

